2,4,4-Trimethylhexane

Beschreibung

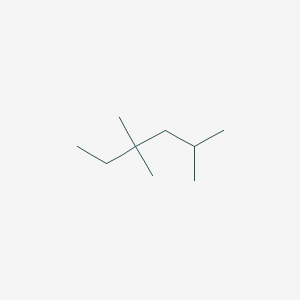

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEMKBCPZYWEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168289 | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16747-30-1 | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Pathways and Reaction Mechanisms of 2,4,4 Trimethylhexane

Methodologies for Targeted Chemical Synthesis

The construction of the C9 carbon skeleton of 2,4,4-trimethylhexane, with its characteristic quaternary carbon center, can be achieved through several established organic synthesis techniques. These methods range from industrial-scale petroleum refining processes to more targeted laboratory-scale syntheses.

Alkylation Processes for Branched Alkane Formation

Alkylation in organic chemistry is a process where an alkyl group is added to a substrate molecule. libretexts.org In petroleum refining, alkylation is a vital process for producing high-octane gasoline components by reacting isoparaffins with light olefins. nih.govresearchgate.net The synthesis of trimethylhexanes can be achieved by the alkylation of an isoparaffin, such as isobutane (B21531), with a C5 olefin (pentene).

The reaction is typically catalyzed by strong acids. While hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) have been traditionally used, they pose significant environmental and handling challenges. researchgate.netresearchgate.net Modern approaches have explored solid acid catalysts and ionic liquids. One patented process describes the use of an acidic ionic liquid catalyst for the alkylation of an olefin feed containing pentenes with isobutane. This process is noted to predominantly produce trimethylhexane as the primary C9 product. google.com

The general mechanism involves the protonation of the olefin by the acid catalyst to form a carbocation. This carbocation then acts as an electrophile, attacking the isobutane to form a larger carbocation, which subsequently undergoes hydride transfer and rearrangement to yield the stable, highly branched alkane product. researchgate.net

Table 1: Overview of Alkylation for Trimethylhexane Production

| Reactants | Catalyst Type | Key Products | Reference |

|---|---|---|---|

| Isobutane, Pentenes | Acidic Ionic Liquid | Trimethylhexanes | google.com |

| Isobutane, Butenes | H₂SO₄, HF | Trimethylpentanes, Dimethylhexanes | nih.govresearchgate.net |

Catalytic Cracking of Higher Hydrocarbons

Catalytic cracking is a cornerstone process in petroleum refining used to break down large, high-boiling hydrocarbon molecules into smaller, more valuable products like gasoline and light olefins. chemguide.co.ukyoutube.com This process typically employs high temperatures and a catalyst, which allows for lower pressures compared to thermal cracking. chemguide.co.ukyoutube.com

While not a method for targeted synthesis of a single isomer, catalytic cracking of larger alkanes (e.g., C12-C16) can produce a mixture of smaller hydrocarbons that includes various nonane (B91170) isomers, such as this compound. The process favors the formation of branched alkanes and aromatic compounds, which enhance the octane (B31449) number of gasoline. libretexts.orgyoutube.com

The mechanism of catalytic cracking involves the generation of carbocation intermediates on the surface of an acidic catalyst. libretexts.org A large alkane molecule interacts with an acid site on the catalyst, leading to the cleavage of a C-H or C-C bond and the formation of a carbocation. This carbocation can then undergo a series of rearrangements (isomerization) and β-scission events, breaking the carbon chain to form smaller, more stable (often branched) carbocations and olefins. libretexts.org The process terminates when the carbocation abstracts a hydride ion from another alkane molecule, propagating the chain reaction and releasing the final alkane product.

Table 2: General Conditions for Catalytic Cracking

| Feedstock | Catalyst | Temperature Range (°C) | Pressure | Primary Products | Reference |

|---|---|---|---|---|---|

| Gas oil, Naphtha | Zeolites | ~500 | Moderately Low | Branched Alkanes (C5-C10), Alkenes, Aromatics | libretexts.orgchemguide.co.uk |

Hydride Reduction Strategies from Ketone Precursors

A targeted laboratory synthesis of this compound can be envisioned via the reduction of a corresponding ketone precursor, such as 2,4,4-trimethylhexan-3-one. The complete reduction of a carbonyl group to a methylene (B1212753) (CH₂) group can be accomplished using methods like the Wolff-Kishner or Clemmensen reductions.

Ketone Precursor Synthesis: A plausible synthesis for the precursor, 2,4,4-trimethylhexan-3-one, could involve the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with pivaloyl chloride (2,2-dimethylpropanoyl chloride).

Wolff-Kishner Reduction: This method involves the conversion of the ketone into a hydrazone intermediate by reacting it with hydrazine (B178648) (N₂H₄). Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the alkane with the elimination of nitrogen gas. organicchemistrytutor.comjk-sci.comwikipedia.org The reaction is driven by the thermodynamically favorable formation of N₂ gas. alfa-chemistry.com The Huang-Minlon modification, which involves distilling off water after hydrazone formation, can significantly shorten reaction times and improve yields. jk-sci.comalfa-chemistry.com This method is suitable for substrates that are sensitive to acidic conditions. alfa-chemistry.comorganic-chemistry.org

Clemmensen Reduction: This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). annamalaiuniversity.ac.inwikipedia.org The reaction is thought to occur on the surface of the zinc, though the exact mechanism remains complex and not fully understood. wikipedia.orgjuniperpublishers.comyoutube.com It is particularly effective for reducing aryl-alkyl ketones but also works for aliphatic ketones that are stable in strong acid. annamalaiuniversity.ac.inwikipedia.org

Table 3: Comparison of Ketone Reduction Methods

| Method | Reagents & Conditions | Substrate Suitability | Reference |

|---|---|---|---|

| Wolff-Kishner | 1. H₂NNH₂, 2. KOH, heat (e.g., ethylene glycol) | Base-stable, acid-sensitive compounds | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Grignard Reagent Coupling Techniques

The formation of a carbon-carbon bond to construct the skeleton of this compound can be achieved by coupling a Grignard reagent with an appropriate alkyl halide. byjus.comnih.gov A Grignard reagent, with the general formula R-Mg-X, features a nucleophilic carbon atom that can attack an electrophilic carbon in an alkyl halide. byjus.comyoutube.com

A potential synthetic route for this compound is the reaction between neopentylmagnesium bromide and 2-bromobutane (B33332).

In this reaction, the nucleophilic neopentyl group from the Grignard reagent would displace the bromide from 2-bromobutane in a reaction analogous to an Sₙ2 substitution. However, a significant challenge in such coupling reactions is the competing elimination reaction (E2), especially with secondary halides like 2-bromobutane, which would lead to the formation of butenes. Another common side reaction is Wurtz coupling, where the Grignard reagent reacts with another molecule of the starting alkyl halide, leading to byproducts. researchgate.netlibretexts.org The choice of solvent (typically anhydrous ethers like diethyl ether or THF) and the potential use of a catalyst (e.g., copper or palladium complexes) are crucial for optimizing the yield of the desired cross-coupled product. nih.gov

Advanced Catalytic Systems in this compound Synthesis

Modern catalysis offers advanced systems for the selective synthesis of branched alkanes. Catalytic reforming and isomerization are industrial processes that restructure hydrocarbon molecules to increase their octane number. wikipedia.orgidc-online.com These processes can convert linear or lightly branched alkanes into more highly branched isomers. wikipedia.orgscribd.com

Zeolites are crystalline aluminosilicates with a highly regular, porous structure. libretexts.orgchemguide.co.uk Their well-defined pore systems and strong acidic sites make them highly effective and selective catalysts for various hydrocarbon transformations, including alkylation, cracking, and isomerization. utwente.nlrsc.org

In the context of alkylation, the shape selectivity of zeolites can be harnessed to control the product distribution. For instance, in the alkylation of isobutane with butenes or other light olefins, zeolites like H-BEA (Zeolite Beta) have been studied. utwente.nlbohrium.comresearchgate.netbohrium.com The pore structure of the zeolite can influence the formation and rearrangement of carbocation intermediates, favoring certain isomers. While much of the research focuses on C8 alkylate (trimethylpentanes), the principles can be extended to C9 production from pentenes. The catalyst's pore size can restrict the formation of bulkier isomers and limit side reactions, leading to a higher selectivity for desired products like trimethylhexanes compared to reactions in liquid acids. utwente.nl The distribution of Brønsted and Lewis acid sites on the zeolite surface also plays a crucial role in the reaction mechanism, which includes steps of olefin protonation, C-C bond formation, isomerization, and hydride transfer. researchgate.net

Table 4: Summary of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₂₀ |

| Isobutane | C₄H₁₀ |

| Pentene | C₅H₁₀ |

| n-Dodecane | C₁₂H₂₆ |

| 2,4,4-Trimethylhexan-3-one | C₉H₁₈O |

| sec-Butylmagnesium bromide | C₄H₉BrMg |

| Pivaloyl chloride | C₅H₉ClO |

| Hydrazine | N₂H₄ |

| Potassium hydroxide | KOH |

| Ethylene glycol | C₂H₆O₂ |

| Zinc amalgam | Zn(Hg) |

| Hydrochloric acid | HCl |

| Neopentylmagnesium bromide | C₅H₁₁BrMg |

| 2-Bromobutane | C₄H₉Br |

| Diethyl ether | C₄H₁₀O |

| Tetrahydrofuran (THF) | C₄H₈O |

| Trimethylpentane | C₈H₁₈ |

| Dimethylhexane | C₈H₁₈ |

Ionic Liquid Catalysis in Alkane Production

Ionic liquids (ILs) have emerged as promising catalysts and solvents in chemical synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. scispace.comdntb.gov.ua In the context of alkane production, ILs can function as catalysts or co-catalysts in reactions like hydrogenation and alkylation, which are fundamental to synthesizing branched alkanes. scispace.commdpi.com For instance, transition-metal catalysts dissolved in ionic liquids can create efficient biphasic systems for hydrogenation reactions. scispace.com This approach facilitates the easy separation of the product from the catalyst, which remains in the ionic liquid phase, allowing for catalyst recycling. mdpi.com

The use of specific ionic liquids, such as 1-n-butyl-3-methylimidazolium ([BMIM]) salts like [BMIM][PF6] and [BMIM][BF4], has been shown to enhance the reaction rates and selectivity in various catalytic processes. scispace.commdpi.com While direct synthesis of this compound using ionic liquid catalysis is not extensively documented in readily available literature, the principles of IL-catalyzed hydrogenation of alkenes or alkylation of smaller alkanes are applicable. These systems can provide a weakly coordinating environment that stabilizes catalytic species and intermediates, potentially leading to higher yields of desired branched alkanes. scispace.com

Novel Reactor Configurations for Enhanced Yields

To improve the efficiency and yield of alkane production, modern chemical engineering employs novel reactor designs that overcome the limitations of traditional batch reactors. cardiff.ac.uk Flow reactors, for example, offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing selectivity and minimizing side reactions. cardiff.ac.uk

Another advanced configuration is the use of continually stirred tank reactors (CSTRs), which are particularly useful for handling multiphasic reactions that might otherwise cause blockages in flow systems. cardiff.ac.uk For industrial-scale production, cylindrical radial flow packed-bed reactors have been investigated for processes like methanol (B129727) synthesis. researchgate.net Such designs can lead to higher production rates and lower pressure drops compared to conventional reactors, features that could be advantageous in the catalytic synthesis of alkanes like this compound. researchgate.net The development of specialized reactors is focused on safely handling reactive intermediates and improving process integration. cardiff.ac.ukglobalspec.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the primary tool for the structural analysis of 2,4,4-trimethylhexane. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecule's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. researchgate.netresearchgate.net For this compound, ¹³C NMR is particularly useful for confirming the number of unique carbon environments within the molecule.

In ¹³C NMR spectroscopy, the chemical environment of each carbon atom influences its resonance frequency, resulting in a distinct chemical shift (δ) value. compoundchem.comdocbrown.info Due to the molecular symmetry of this compound, some carbon atoms are chemically equivalent and will produce a single signal in the spectrum. The structure possesses eight distinct carbon environments, which would lead to eight signals in its proton-decoupled ¹³C NMR spectrum.

The chemical shifts for alkanes typically appear in the upfield region of the spectrum (approximately 0-60 ppm). oregonstate.edu Based on the structure of this compound, the expected chemical shifts for each unique carbon can be predicted.

| Carbon Atom Assignment | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Primary (CH₃) | ~14 |

| C2 (CH) | Tertiary (CH) | ~30-35 |

| C3 (CH₂) | Secondary (CH₂) | ~50-55 |

| C4 (C) | Quaternary (C) | ~30-35 |

| C5 (CH₃ on C4) | Primary (CH₃) | ~25-30 |

| C6 (CH₃ on C4) | Primary (CH₃) | ~25-30 |

| C7 (CH₃ on C2) | Primary (CH₃) | ~20-25 |

| C8 (CH₂ in ethyl group) | Secondary (CH₂) | ~30-35 |

Note: The two methyl groups on the C4 carbon are equivalent, as are the two carbons in the ethyl group attached to the C2 carbon. The table represents a simplified prediction; actual values can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uklibretexts.org For this compound (molar mass: 128.26 g/mol ), electron ionization (EI) is a common method used to generate ions. nist.govnist.gov

Upon ionization, the this compound molecule forms a molecular ion (M⁺), which can then undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. The most stable carbocations tend to form in greater abundance, leading to more intense peaks in the mass spectrum. whitman.edu A key fragmentation pathway for branched alkanes is the cleavage at the branching point, which produces relatively stable tertiary carbocations. whitman.edu

The mass spectrum of this compound shows a characteristic pattern of fragments. nist.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion Structure | Significance |

|---|---|---|

| 128 | [C₉H₂₀]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 71 | [C₅H₁₁]⁺ | Cleavage producing a stable tertiary carbocation |

| 57 | [C₄H₉]⁺ | Base peak, corresponds to the highly stable tert-butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation or propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry. thermofisher.comyoutube.com This hyphenated technique is ideal for separating this compound from complex mixtures, such as petroleum fractions or samples containing its isomers, before mass analysis. thermofisher.com

In the GC component, the sample is vaporized and carried by an inert gas through a column. Compounds separate based on their boiling points and interactions with the column's stationary phase. youtube.com this compound, being a volatile hydrocarbon, is well-suited for GC analysis. thermofisher.com Its retention time, a measure of how long it takes to pass through the column, is a characteristic property under specific GC conditions. nist.gov Once separated, the eluted compound enters the mass spectrometer, where it is ionized, fragmented, and detected, providing a mass spectrum that confirms its identity. youtube.comchimmed.ru

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS can distinguish its exact mass (128.1565) from other compounds that might have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of the compound in complex samples without relying solely on fragmentation patterns or chromatographic retention times. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. tanta.edu.egmsu.edu The IR spectrum of this compound is characteristic of a saturated alkane. libretexts.org It is dominated by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. msu.eduopenstax.org

The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. libretexts.org The C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed at approximately 1465 cm⁻¹ and 1380 cm⁻¹. libretexts.org The presence of a tertiary butyl group often results in a characteristic split in the methyl bending band. The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole, allowing for definitive identification when compared to a reference spectrum. openstax.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | Stretching | C-H (in CH, CH₂, CH₃) |

| ~1465 | Bending (Scissoring/Asymmetric) | C-H (in CH₂ and CH₃) |

| ~1380 | Bending (Symmetric) | C-H (in CH₃) |

| <1500 | Complex Vibrations (Stretching, Bending) | C-C and C-H (Fingerprint Region) |

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Chromatographic Separation Sciences

Chromatographic techniques are fundamental in the analytical chemistry of hydrocarbons for both qualitative and quantitative assessments. For a branched alkane like this compound, these methods are indispensable for determining its purity, separating it from its isomers, and detecting its presence in various matrices, even at trace levels.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography (GC) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for achieving separation from its structurally similar isomers. The separation in GC is primarily based on the differences in the boiling points of the compounds and their interactions with the stationary phase of the GC column. libretexts.orglibretexts.org Purity assessment by GC is a common quality control method, where the presence of a single dominant peak is indicative of a high-purity sample. libretexts.orgoshadhi.co.uk However, the co-elution of isomers with very similar boiling points can sometimes mask impurities, necessitating the use of high-resolution capillary columns and optimized temperature programs. libretexts.org

The separation of trimethylhexane isomers is a challenging analytical task due to their similar physicochemical properties. However, specialized GC columns, such as those with nematic liquid crystal stationary phases, have shown particular selectivity for separating isomers with minor differences in their molecular shape and structure. researchgate.net While a specific study focusing on all trimethylhexane isomers was not found, the principles of GC suggest that columns with high theoretical plates and stationary phases that can exploit subtle differences in the van der Waals interactions of the isomers would be most effective. For instance, the elution order of alkane isomers is often related to their degree of branching, with more compact, highly branched isomers typically having lower boiling points and thus eluting earlier than their less branched counterparts.

In the field of gas chromatography, this compound serves as a valuable reference compound. zodiaclifesciences.com Reference compounds are crucial for the identification and quantification of analytes in a sample. By injecting a known amount of a reference standard, analysts can compare the retention time and peak area of the analyte to that of the standard. This is particularly useful in complex hydrocarbon mixtures where peak identification can be ambiguous. This compound's well-defined boiling point and chromatographic behavior make it a suitable reference alkylate standard in GC capillary column analysis. zodiaclifesciences.com It can also be used as an internal standard, a compound added to a sample in a known concentration to facilitate the quantification of other components. scioninstruments.com The use of an internal standard can correct for variations in injection volume and other experimental errors, thereby improving the accuracy and precision of the analysis. scioninstruments.com

The Kovats retention index (RI) is a standardized, dimensionless value that helps in the identification of compounds in gas chromatography by normalizing retention times to those of adjacent n-alkanes. This system is particularly useful as it is less dependent on the specific analytical conditions (e.g., column length, flow rate, temperature program) than absolute retention times. The NIST Chemistry WebBook provides a compilation of Kovats retention indices for this compound on non-polar stationary phases, which are commonly used for hydrocarbon analysis. nist.gov These values are determined under both isothermal and temperature-programmed conditions.

| Temperature (°C) | Retention Index (Isothermal) | Reference |

|---|---|---|

| 30 | 805 | nist.gov |

| 50 | 808 | nist.gov |

| 60 | 809 | nist.gov |

| 70 | 811 | nist.gov |

| 100 | 810 | nist.gov |

Note: The data in this table is based on experimental values reported in the NIST Chemistry WebBook and may vary slightly depending on the specific GC column and analytical conditions. nist.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques that are typically employed for the analysis of non-volatile or thermally labile compounds. While GC is the method of choice for volatile alkanes like this compound, HPLC and UPLC can be adapted for the analysis of certain hydrocarbon classes.

The analysis of short-chain alkanes by reversed-phase HPLC is challenging due to their nonpolar nature and weak interactions with conventional stationary phases, leading to poor retention. However, for certain applications, such as the analysis of complex hydrocarbon mixtures in petroleum products, normal-phase HPLC can be utilized to separate aromatic hydrocarbons from saturates. researchgate.net

UPLC, with its use of smaller particle-sized columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.comnih.gov While there is a lack of specific UPLC methods for this compound in the reviewed literature, the technique has been successfully applied to the analysis of other short-chain molecules, such as short-chain fatty acids, often after derivatization to enhance their detectability. mdpi.comnih.govbiorxiv.orgresearchgate.net The application of UPLC to a nonpolar, volatile compound like this compound would likely require specialized columns and mobile phases to achieve adequate retention and separation.

Advanced Sample Preparation Techniques for Trace Analysis

The detection of trace levels of volatile organic compounds (VOCs) like this compound in complex matrices such as environmental or biological samples often requires a pre-concentration step to enhance the sensitivity of the analytical method. Advanced sample preparation techniques are designed to be rapid, efficient, and often solvent-free.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction and pre-concentration of VOCs from various matrices, including air, water, and soil. researchgate.nethelsinki.fifree.fr The technique utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. researchgate.net When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating. researchgate.net After an equilibrium or a set exposure time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC column for analysis. researchgate.net

SPME is a versatile technique with several modes of operation, including direct immersion (for liquid samples) and headspace sampling (for volatile and semi-volatile compounds in liquid or solid samples). free.frmdpi.com For a volatile compound like this compound, headspace SPME (HS-SPME) is often the preferred method as it minimizes matrix effects and protects the fiber from non-volatile interferences. nih.gov The efficiency of the SPME process is influenced by several factors, including the type and thickness of the fiber coating, extraction time and temperature, and sample agitation. researchgate.net The combination of SPME with GC-MS (Gas Chromatography-Mass Spectrometry) provides a highly sensitive and selective method for the trace analysis of VOCs, including this compound, in a wide range of applications, from environmental monitoring to human odor profiling. nih.govmdpi.com

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a highly efficient, solvent-free sample preparation technique used for the extraction and enrichment of volatile and semi-volatile organic compounds from aqueous matrices and gaseous samples. nih.govsigmaaldrich.comresearchgate.net Introduced in 1999, this method is based on the principle of sorptive extraction, where analytes partition from the sample matrix into a polymer coating on a magnetic stir bar. nih.govsigmaaldrich.com

The most commonly used coating is polydimethylsiloxane (B3030410) (PDMS), a non-polar stationary phase that is highly effective for extracting hydrophobic compounds like this compound. nih.govtue.nl The extraction process is governed by the partitioning coefficient of the analyte between the PDMS phase and the sample matrix, which is similar to the octanol-water partitioning coefficient (K o/w). nih.govsigmaaldrich.com

A key advantage of SBSE over other microextraction techniques, such as Solid Phase Microextraction (SPME), is its significantly larger volume of extraction phase. researchgate.netnih.gov A typical SBSE stir bar (often marketed as Twister®) can have 50 to 250 times more sorbent volume than an SPME fiber, which results in a much higher extraction capacity and lower detection limits, often in the low nanogram-per-liter (ng/L) range. tue.nlnih.govsrainstruments.com

The SBSE procedure involves placing the coated stir bar into a liquid sample and stirring for a defined period, typically 30 to 60 minutes, to allow equilibrium to be reached. tue.nlchromatographyonline.com After extraction, the stir bar is removed, dried, and the enriched analytes are desorbed for analysis. srainstruments.com Desorption is typically performed in one of two ways:

Thermal Desorption (TD): The stir bar is heated in a thermal desorption unit, and the released analytes are transferred directly into a gas chromatograph (GC) for separation and detection, often by mass spectrometry (MS). chromatographyonline.com This is the preferred method for volatile compounds like this compound.

Liquid Desorption (LD): The stir bar is placed in a small volume of a suitable solvent to back-extract the analytes. chromatographyonline.com The resulting solution can then be analyzed by high-performance liquid chromatography (HPLC) or GC. This method is useful for thermolabile compounds. nih.gov

The high sensitivity and reproducibility of SBSE make it an excellent technique for trace analysis of branched alkanes in environmental and biological samples. researchgate.netresearchgate.net

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Principle | Analyte partitioning between a sample matrix and a PDMS-coated stir bar. nih.gov | Effective due to the non-polar nature of both the alkane and the PDMS phase. |

| Key Advantage | High phase volume (50-250x > SPME) leading to higher sensitivity and lower detection limits. researchgate.netnih.gov | Allows for detection of trace amounts in complex matrices. |

| Sample Type | Aqueous liquids and headspace of solid/liquid samples. nih.gov | Suitable for analyzing water samples or air samples for contamination. |

| Desorption Method | Thermal Desorption (TD) for GC or Liquid Desorption (LD) for HPLC/GC. chromatographyonline.com | Thermal desorption is ideal due to the compound's volatility. |

| Common Application | Trace analysis in environmental, food, and biomedical fields. nih.govresearchgate.net | Monitoring for fuel components or industrial solvents in environmental samples. |

Chiral Chromatography for Enantiomeric Separation

It is important to clarify that this compound is an achiral molecule. A chiral center requires a carbon atom to be bonded to four different substituent groups. In this compound, no carbon atom meets this requirement. Therefore, it does not exist as enantiomers and cannot be separated by chiral chromatography.

The following sections will discuss the principles of chiral chromatography as they apply to the separation of enantiomers of other, structurally similar chiral branched alkanes.

Application of Cyclodextrin-Based Chiral Stationary Phases

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. wikipedia.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to different retention times. phenomenex.com

Among the most versatile and widely used CSPs are those based on cyclodextrins. springernature.com Cyclodextrins are cyclic oligosaccharides, typically composed of 6 (α-cyclodextrin), 7 (β-cyclodextrin), or 8 (γ-cyclodextrin) glucose units linked in a ring. sigmaaldrich.com This arrangement forms a toroidal, or doughnut-shaped, molecule with a hydrophobic (non-polar) inner cavity and a hydrophilic (polar) outer surface. wikipedia.orgsigmaaldrich.com

The mechanism of separation on a cyclodextrin-based CSP primarily involves a phenomenon known as inclusion complexation . wikipedia.orgsigmaaldrich.com For a chiral branched alkane, the separation process would involve the following interactions:

Hydrophobic Interaction: The non-polar alkane chain, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin (B1172386). The quality of this fit is a primary determinant of retention and is influenced by the size and shape of both the analyte and the cyclodextrin cavity. wikipedia.orgsigmaaldrich.com

Chiral Recognition: For enantiomeric separation to occur, there must be at least three points of interaction between the analyte and the CSP, forming transient diastereomeric complexes. sigmaaldrich.com With a simple branched alkane, these interactions are subtle. The primary inclusion provides one major point of interaction. Secondary interactions occur at the rim of the cyclodextrin cavity, where hydroxyl groups are located. sigmaaldrich.com Differences in how the enantiomers sterically interact with the chiral environment at the mouth of the cavity can provide the necessary selectivity for separation.

Derivatized cyclodextrins, where the hydroxyl groups on the outer surface are modified with various functional groups (e.g., phenyl, acetyl), are often used to enhance chiral recognition by providing additional interaction mechanisms like π-π interactions or hydrogen bonding, although these are less relevant for non-polar alkanes. mdpi.com The choice of the specific cyclodextrin and mobile phase is critical for achieving separation. hplc.eu

| Interaction Type | Description | Role in Separating Chiral Alkanes |

|---|---|---|

| Inclusion Complexation | The analyte fits into the hydrophobic inner cavity of the cyclodextrin molecule. sigmaaldrich.com | Primary retention mechanism. The alkane's non-polar chain is drawn into the cavity. |

| Hydrophobic Interactions | Attraction between the non-polar analyte and the non-polar cyclodextrin cavity. sigmaaldrich.com | Stabilizes the inclusion complex. |

| Steric Interactions | Differential spatial fit of the enantiomers at the chiral opening of the cyclodextrin cavity. | Crucial for chiral recognition; one enantiomer fits more favorably, leading to a stronger interaction and longer retention time. |

Assignment of Absolute Stereochemical Configuration in Branched Alkanes

The absolute configuration of a chiral center describes the precise three-dimensional arrangement of the atoms or groups around it. This is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The assignment is made using a set of priority rules known as the Cahn-Ingold-Prelog (CIP) convention. masterorganicchemistry.comlibretexts.org

To illustrate the process for a chiral branched alkane, consider the example of (S)-3-methylheptane. The steps to assign its configuration are as follows:

Identify the Chiral Center: In 3-methylheptane, the chiral center is the carbon at position 3 (C3), as it is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH3), an ethyl group (-CH2CH3), and a butyl group (-CH2CH2CH2CH3).

Assign Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the center. Higher atomic number gets higher priority. masterorganicchemistry.comyoutube.com

If there is a tie, as is the case with the three carbon-based groups, one moves outward to the next atoms in the chain until the first point of difference is found. masterorganicchemistry.com

Priority 1: The butyl group. At the first point of difference, its carbon is bonded to another carbon, while the ethyl and methyl groups' carbons are bonded to hydrogens.

Priority 2: The ethyl group. Its carbon is bonded to another carbon.

Priority 3: The methyl group. Its carbon is bonded only to hydrogens.

Priority 4: The hydrogen atom (lowest atomic number).

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (priority 4, the -H atom) is pointing away from the viewer, as if it is behind the plane of the paper. libretexts.orgyoutube.com

Determine the Direction: With the lowest priority group in the back, the direction of the path from priority 1 to 2 to 3 is traced. masterorganicchemistry.com

If the path is clockwise , the configuration is R .

If the path is counter-clockwise , the configuration is S .

For (S)-3-methylheptane, this path is counter-clockwise, hence the S designation. This systematic method allows for the unambiguous description of the stereochemistry of any chiral molecule. libretexts.org

| Step | Action | Example (for 3-methylheptane) |

|---|---|---|

| 1 | Identify the chiral center and its four attached groups. | C3 is attached to -H, -CH3, -CH2CH3, and -CH2CH2CH2CH3. |

| 2 | Assign priorities (1-4) based on atomic number (Cahn-Ingold-Prelog rules). masterorganicchemistry.com | 1: Butyl, 2: Ethyl, 3: Methyl, 4: Hydrogen. |

| 3 | Orient the molecule with the lowest priority group (4) pointing away. youtube.com | The hydrogen atom is placed in the back. |

| 4 | Trace the path from priority 1 → 2 → 3. masterorganicchemistry.com | Path is Butyl → Ethyl → Methyl. |

| 5 | Assign R for a clockwise path or S for a counter-clockwise path. | A counter-clockwise path designates the center as S. |

Computational Chemistry and Molecular Modeling of 2,4,4 Trimethylhexane

Quantum Mechanical (QM) Studies

Conformational Analysis and Energetic Landscapes

Conformational analysis of alkanes, including branched isomers like 2,4,4-trimethylhexane, is fundamental to understanding their physical and chemical properties. The rotation around single carbon-carbon bonds gives rise to various spatial arrangements of atoms known as conformers, each with a distinct potential energy. The collection of all possible conformations and their corresponding energies constitutes the energetic landscape of the molecule.

For branched alkanes, the energetic landscape can be complex due to steric interactions between bulky substituent groups. In the case of this compound, rotations around the C2-C3 and C3-C4 bonds are of particular interest. The presence of a methyl group at the C2 position and two methyl groups at the C4 position leads to significant steric hindrance in certain conformations.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to perform a systematic search of the conformational space and to calculate the relative energies of the identified conformers. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, is a common technique to map out the energetic landscape. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between conformers.

To illustrate the expected outcomes of such an analysis, a hypothetical data table of the relative energies of possible staggered conformers resulting from rotation around the C2-C3 bond is presented below. These values are representative of what would be expected from a detailed computational study.

| Conformer (C2-C3 Dihedral Angle) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| Anti | 0.00 | 75.3 |

| Gauche (+) | 1.20 | 12.3 |

| Gauche (-) | 1.20 | 12.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences for similar branched alkanes. Specific experimental or high-level computational data for this compound is not available in the cited literature.

Prediction of Reaction Transition States and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the transition states and mapping the reaction pathways. For a molecule like this compound, reactions of interest could include thermal decomposition (pyrolysis) or isomerization.

The prediction of a reaction pathway involves locating the minimum energy path that connects reactants to products on the potential energy surface. The highest point along this path is the transition state, which is a first-order saddle point on the PES. The energy difference between the reactants and the transition state is the activation energy, a critical parameter in determining the reaction rate.

Various computational methods can be used to locate transition states, ranging from simple PES scans to more sophisticated algorithms like the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state structure is found, its identity can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific computational studies on the reaction transition states and pathways of this compound are not extensively documented, general principles of alkane chemistry can be applied. For instance, in a pyrolysis reaction, the initial step would likely involve the homolytic cleavage of a C-C bond to form radical intermediates. Computational methods could be used to calculate the bond dissociation energies to predict the most likely bond to break and the subsequent reaction steps of the resulting radicals.

The following table provides a hypothetical example of calculated activation energies for different initial bond cleavage steps in the pyrolysis of this compound.

| Reaction Step (Initial Bond Cleavage) | Calculated Activation Energy (kcal/mol) |

|---|---|

| C1-C2 Bond Fission | 85.2 |

| C2-C3 Bond Fission | 82.5 |

| C3-C4 Bond Fission | 80.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical bond dissociation energies for alkanes. Specific computational data for the reaction pathways of this compound is not available in the reviewed literature.

Integrated Computational Approaches (e.g., QM/MM)

For large and complex chemical systems, a purely quantum mechanical approach can be computationally prohibitive. Integrated computational approaches, such as the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, offer a balance between accuracy and computational cost.

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part of the system, such as the reacting atoms in a molecule or the active site of an enzyme, is treated with a high-level QM method to accurately describe electronic effects like bond breaking and formation. The remainder of the system, for example, the solvent environment or the protein scaffold, is treated with a computationally less expensive MM force field.

For a study of this compound, a QM/MM approach could be particularly useful for investigating its behavior in a condensed phase, such as in a solvent or as part of a fuel mixture. The this compound molecule itself would be treated at the QM level, while the surrounding solvent molecules would be described by a molecular mechanics force field. This allows for the study of solvent effects on conformational equilibria and reaction energetics.

Although there are no specific QM/MM studies focused solely on this compound found in the literature, this methodology is widely applied to hydrocarbons to understand their behavior in complex environments. Such studies provide valuable insights into how intermolecular interactions can influence molecular properties and reactivity. The application of QM/MM to this compound would be a logical step to bridge the gap between gas-phase computational studies and its behavior in real-world applications.

Intermolecular Interactions and Structural Isomerism of Trimethylhexanes

The Influence of Molecular Branching on Intermolecular Forces

The primary intermolecular forces present in non-polar alkanes are London dispersion forces, a type of van der Waals force. These forces arise from temporary fluctuations in electron distribution that create transient dipoles. The strength of these forces is directly related to the surface area of the molecule available for close contact with adjacent molecules; a larger surface area allows for more extensive interaction and stronger attraction.

As a result of this decreased surface area, branched alkanes exhibit weaker London dispersion forces compared to their straight-chain counterparts. Consequently, less energy is required to overcome these intermolecular attractions, leading to lower boiling points for branched isomers. This trend is clearly observable when comparing the boiling points of various trimethylhexane isomers with the linear n-nonane. While all are C9H20 isomers, their varied structures lead to distinct physical properties.

Physical Properties of n-Nonane and Trimethylhexane Isomers

| Compound Name | Structure | Boiling Point (°C) | Density (g/mL at 20°C) |

|---|---|---|---|

| n-Nonane | Linear Chain | 151 | 0.718 |

| 2,4,4-Trimethylhexane | Branched | 129.6 | ~0.7 |

| 2,2,4-Trimethylhexane (B107784) | Branched | 125-127 | 0.716 |

| 2,3,4-Trimethylhexane | Branched | 141-143 | 0.743 |

| 2,3,3-Trimethylhexane | Branched | 143-145 | 0.749 |

Note: Boiling points and densities are approximate values gathered from available chemical data sources and may vary slightly depending on the source.

Comparative Studies with Other Trimethylhexane Isomers

The 35 structural isomers of nonane (B91170) (C9H20), including the various trimethylhexanes, provide a rich landscape for studying the relationship between molecular structure and chemical behavior.

The reactivity of an alkane is heavily influenced by the strength of its C-H bonds. In reactions that proceed via free-radical intermediates, such as pyrolysis or radical halogenation, the stability of the potential radical dictates the most likely site of reaction. The order of stability for free radicals is tertiary > secondary > primary.

Branched alkanes that contain tertiary hydrogens (a hydrogen atom bonded to a carbon that is itself bonded to three other carbons) are generally more reactive than their linear or less-branched isomers under these conditions. quora.com For example, this compound possesses one tertiary hydrogen at the C4 position. Abstraction of this hydrogen atom leads to the formation of a relatively stable tertiary radical. This makes it a preferential site for reactions like chlorination. In contrast, an isomer like 2,2,5-trimethylhexane (B165478) lacks tertiary hydrogens and would react preferentially at one of its secondary positions, forming a less stable secondary radical. This difference in intermediate stability makes this compound more susceptible to certain types of chemical transformation at a specific site compared to some of its other isomers.

Isomerization is a crucial process in petroleum refining used to convert low-octane linear or lightly branched alkanes into highly branched isomers with better anti-knock properties (higher octane (B31449) numbers). youtube.com These reactions are typically carried out at high temperatures (495 to 525 °C) over bifunctional catalysts, often platinum supported on an acidic material like chlorinated alumina (B75360) or a zeolite. scribd.comwikipedia.org

The mechanism involves the formation of carbocation intermediates. A generic pathway for the isomerization of a less-branched C9 alkane to a more branched structure like this compound on such a catalyst would proceed as follows:

Dehydrogenation: The alkane molecule first adsorbs onto a platinum (metal) site and undergoes dehydrogenation to form an alkene.

Protonation: The alkene then moves to an acidic site on the support, where it is protonated to form a secondary carbocation.

Rearrangement: This carbocation can then undergo a series of rearrangements, typically through 1,2-hydride or 1,2-methanide shifts, to form a more stable tertiary carbocation. It is through these skeletal rearrangements that the branching of the carbon backbone is altered.

Deprotonation: The rearranged carbocation loses a proton at an acid site to form a branched alkene isomer.

Hydrogenation: Finally, the branched alkene migrates back to a metal site where it is hydrogenated, yielding the final branched alkane product, such as this compound.

The distribution of isomers in the final product is governed by thermodynamic equilibrium at the reaction temperature, with more stable, highly branched isomers being favored.

Theoretical Models for Fluid Viscosity and its Molecular Basis

Viscosity, a measure of a fluid's resistance to flow, is fundamentally linked to intermolecular forces and molecular architecture. For branched alkanes like this compound, theoretical models and computer simulations are used to understand this property at a molecular level.

Applications and Industrial Relevance of 2,4,4 Trimethylhexane Research

Role in Fuel Chemistry and Engineering

As a component of hydrocarbon-based fuels, 2,4,4-trimethylhexane's behavior during combustion and its presence in fuel mixtures are of key interest to engineers and chemists aiming to optimize engine performance and understand environmental impact.

The octane (B31449) rating of a fuel is a standard measure of its resistance to autoignition, or "knocking," in an internal combustion engine. Fuels with higher octane numbers can withstand more compression before igniting, which is critical for high-performance engines. The molecular structure of a hydrocarbon is a primary determinant of its octane number. Highly branched alkanes are known to have significantly higher octane ratings than their straight-chain counterparts. For instance, 2,2,4-trimethylpentane, commonly known as isooctane, is the benchmark for the octane scale with a rating of 100. kg.ac.rswikipedia.org

While specific, publicly available experimental data for the Research Octane Number (RON) and Motor Octane Number (MON) of pure this compound are not prevalent in the reviewed literature, its highly branched structure strongly suggests it possesses excellent anti-knock properties. As a trimethyl-substituted C9 alkane, it is expected to be a high-octane component in gasoline blends, contributing to smoother combustion and enabling higher engine compression ratios for improved efficiency. Its presence in the gasoline fraction of products from fluid catalytic cracking units further indicates its role as a component in high-octane fuel pools. medwinpublishers.comd-nb.info

Real-world fuels like gasoline, diesel, and jet fuel are complex mixtures of hundreds of different hydrocarbons. For combustion modeling and research, it is impractical to simulate every component. Instead, scientists develop surrogate fuels—simpler mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the real fuel. acs.orgacs.org

The selection of components for these surrogates requires a detailed understanding of the composition of actual fuels. Research has identified various isomers of trimethylhexane in refinery products and advanced biofuels.

Fluid Catalytic Cracking (FCC) Products: Studies analyzing the output of industrial FCC units, which are crucial for gasoline production, have identified this compound as a constituent of the gasoline lump. medwinpublishers.comd-nb.info Its presence in this key refinery stream makes it a candidate for inclusion in surrogate models that aim to accurately represent the composition of commercially produced gasoline.

Alternative Fuels: In the analysis of Alcohol-to-Jet (ATJ) fuels, the isomer 2,2,4-trimethylhexane (B107784) was identified, informing the development of corresponding surrogate mixtures. acs.orgacs.org The presence of its isomers in alternative fuel streams suggests this compound could be a relevant component for modeling new fuel formulations.

Fuel Additives: In documents related to the design of jet-fuel additives, this compound is listed among potential candidate molecules for blending. nordicenergy.org

By including compounds like this compound, researchers can create more accurate surrogate fuels that better replicate the combustion behavior, and emission characteristics of complex commercial and developmental fuels.

This compound has been identified as a component of emissions from both gasoline and diesel-powered vehicles. Its presence is a result of unburned fuel passing through the engine or evaporating from the fuel system. Numerous environmental studies have speciated these emissions to understand their sources and atmospheric impact.

The detection of this compound in various vehicular emissions underscores its relevance in the study of air quality and atmospheric chemistry. The following table summarizes findings from several emission speciation studies.

| Emission Source | Compound Detected | Reference |

|---|---|---|

| Gas-Phase Motor Vehicle Emissions | This compound | acs.org |

| Diesel Exhaust | This compound | copernicus.orgcrcao.orgcrcao.org |

| Gasoline Hot Soak Evaporation | This compound | ca.gov |

| Gasoline Diurnal Evaporation | This compound | ca.gov |

| Off-Highway Recreational Vehicle Exhaust | This compound | ca.gov |

| E15 Fuel Emissions Test (Toyota Camry) | This compound (Not Detected) | epa.gov |

These findings are critical for developing accurate emission inventories and for modeling the formation of secondary pollutants like ozone and particulate matter in the atmosphere. acs.org The variability in its detection, such as its absence in one study on E15 fuel, highlights the complexity of emission profiles, which can be influenced by fuel composition, engine technology, and operating conditions. epa.gov

Applications in Organic Synthesis and Chemical Manufacturing

Beyond its role in fuel science, the carbon skeleton of this compound serves as a valuable building block in the chemical industry for producing a range of specialty materials.

As a non-polar alkane, this compound is miscible with other hydrocarbons and soluble in many organic media, while being immiscible with water. These properties make it suitable for use as a specialty solvent or as a component in solvent blends. Its liquid state at room temperature and relatively low reactivity are advantageous for facilitating chemical reactions without participating in them. Research literature indicates its presence in complex solvent systems, such as those used for solvent-borne aerosol coatings. nist.gov In such applications, it can help to dissolve resins, polymers, and other components, control viscosity, and influence the drying rate of the final product.

A significant industrial application of the this compound structure is its use as a precursor for synthesizing more complex molecules, particularly monomers used in polymer production. Chemical suppliers often list this compound itself as an intermediate for further synthesis. lookchem.com The trimethylhexane backbone is retained in the final products, imparting properties such as thermal stability and chemical resistance.

Two key derivatives produced from this structural intermediate are:

This compound-1,6-diamine: This diamine is a specialty chemical used extensively in the synthesis of polymers and resins. guidechem.comlookchem.com It serves as a curing agent for epoxy resins and a monomer for producing polyamides and polyurethanes, which are used in high-performance coatings, adhesives, and elastomers. guidechem.com

1,6-Diisocyanato-2,4,4-trimethylhexane: This compound is a type of aliphatic diisocyanate. It is a monomer used to produce light-stable polyurethanes. These materials are valued for their excellent resistance to weathering and UV degradation, making them suitable for exterior coatings and clear coats. It is often sold as a mixture of the 2,2,4- and 2,4,4-isomers under the trade name TMDI. echemi.comnih.gov

The transformation of the basic this compound hydrocarbon into these functionalized diamines and diisocyanates demonstrates its role as a critical starting material in the value chain of advanced materials manufacturing.

Catalytic Applications in Polymer and Chemical Production

While this compound, a saturated alkane, is not itself a catalyst, it holds significant industrial relevance as a key component of alkylate, a high-value product derived from crucial catalytic processes in the petroleum refining industry. psu.eduresearchgate.net Alkylation combines light isoparaffins, primarily isobutane (B21531), with olefins (such as propylene (B89431) and butylene) to synthesize a mixture of highly branched, high-octane isoparaffins known as alkylate. psu.eduafpm.org This reaction is facilitated by potent acid catalysts, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). psu.edu

The resulting alkylate is a premium gasoline blending stock prized for its excellent properties: a high octane number, low sulfur content, zero aromatic compounds, and low Reid Vapor Pressure (a measure of volatility). afpm.orgaspenfuels.us These characteristics make it an indispensable component in the formulation of cleaner-burning gasolines that meet stringent environmental regulations. psu.eduafpm.org The presence of branched-chain C7-C9 hydrocarbons, including isomers like this compound, contributes to the high octane rating and superior engine performance. google.com Therefore, the industrial significance of this compound is directly linked to its production within catalytic alkylation units, which are integral to modern petroleum refineries for upgrading low-molecular-weight hydrocarbons into superior fuel components. mt.comtaylorandfrancis.com

Development and Certification of Reference Standards for Analytical Techniques

In the field of analytical chemistry, particularly within the petroleum and petrochemical sectors, this compound serves as a vital reference material for the precise identification and quantification of hydrocarbon components. cwsabroad.comkoehlerinstrument.com Its well-defined physical and chemical properties allow it to be used as a standard in chromatographic techniques, most notably gas chromatography (GC).

Certified Reference Materials (CRMs) containing this compound are essential for calibrating analytical instruments, validating testing methods, and ensuring the quality control of complex hydrocarbon mixtures like gasoline. cwsabroad.comkoehlerinstrument.com The production of these CRMs is a meticulous process governed by international standards, primarily ISO 17034: General Requirements for the Competence of Reference Material Producers. aroscientific.comansi.orgnata.com.au Adherence to ISO 17034 ensures that the reference material producer operates a robust quality management system and is technically competent to handle all aspects of production, including homogeneity and stability studies, characterization, and the assignment of certified property values with their associated uncertainties. nata.com.aughaaemi.irslideshare.net

A critical parameter used in the gas chromatographic analysis of hydrocarbons is the Kovats retention index (I), which converts a compound's retention time into a system-independent constant by interpolating its elution behavior relative to adjacent n-alkanes. wikipedia.org This allows for reliable compound identification by comparing experimentally determined indices to database values. The National Institute of Standards and Technology (NIST) maintains extensive databases of such values. While specific data for this compound is less common than for its isomer 2,2,4-trimethylhexane, the principle remains the same, and its retention characteristics are crucial for its role as a standard. wikipedia.orgnist.gov

The table below summarizes key properties of this compound relevant to its application as an analytical standard.

| Property | Value |

| Chemical Formula | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol |

| CAS Number | 16747-30-1 |

| Boiling Point | 133-135 °C |

| Refractive Index (n20/D) | 1.408 |

This table presents typical data for this compound.

Producers of reference standards, such as Chiron, offer this compound in certified solutions, which are used by laboratories for a variety of analytical applications, including the detailed hydrocarbon analysis (DHA) of fuels. esslabshop.comesslabshop.com

| Example of a Certified Reference Material | |

| Compound | 3,3,4-Trimethylhexane (B93998) |

| Part Number | 3004.9-K-CY |

| Concentration | 1000 µg/mL |

| Solvent | Cyclohexane |

| Volume | 1 mL |

This table shows an example of a commercially available certified reference material for an isomer of this compound, illustrating a typical product format. esslabshop.com

Environmental and Atmospheric Chemical Transformations

Atmospheric Oxidation Mechanisms of Branched Alkanes

The primary mechanism for the removal of 2,4,4-trimethylhexane and other branched alkanes from the atmosphere is through oxidation initiated by hydroxyl (OH) radicals. This process is the dominant degradation pathway in the troposphere during the daytime.

The oxidation sequence begins with the abstraction of a hydrogen atom from the alkane molecule by an OH radical, forming an alkyl radical (R•) and a water molecule.

R-H + •OH → R• + H₂O

For this compound, hydrogen abstraction can occur at primary, secondary, or tertiary carbon atoms, with the rate of abstraction being fastest at the tertiary position due to the lower C-H bond energy. Following its formation, the alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

In the presence of nitrogen oxides (NOₓ), as is common in polluted environments, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). Alternatively, it can combine with NO₂ to form a stable alkyl peroxynitrate (RONO₂). copernicus.org

RO₂• + NO → RO• + NO₂ RO₂• + NO₂ (+M) → RO₂NO₂ (+M)

The alkoxy radical (RO•) is a key intermediate that can undergo several subsequent reactions, including isomerization, decomposition (C-C bond scission), or reaction with O₂. These reactions lead to the formation of a variety of stable, oxygenated products such as ketones, aldehydes, and smaller organic fragments. For branched alkanes, the structure of the molecule influences the distribution of these products. Increasing the number of alkyl branches can also affect the potential for autoxidation reactions, which are processes that can lead to the formation of low-volatility products and contribute to secondary organic aerosol (SOA) formation.

Table 1: OH Radical Reaction Rate Constants for Selected Alkanes at ~298 K This table presents data for related compounds to provide context for the atmospheric reactivity of branched alkanes like this compound.

| Compound | Formula | k(OH) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

|---|---|---|---|

| n-Heptane | C₇H₁₆ | 7.00 | ~1.9 days |

| n-Octane | C₈H₁₈ | 8.11 | ~1.7 days |

| n-Nonane | C₉H₂₀ | 9.5 | ~1.4 days |

| 2,2-Dimethylbutane | C₆H₁₄ | 2.33 | ~5.8 days |

| 2,2-Dimethylhexane | C₈H₁₈ | 3.55 | ~3.8 days |

Data sourced from multiple studies. mdpi.com Lifetimes are estimated based on a global average OH concentration of 1x10⁶ molecules/cm³.

Biodegradation Studies of Branched Alkanes in Environmental Systems

In soil and aquatic environments, the primary degradation pathway for this compound is biodegradation by microorganisms. ijabbr.com Numerous genera of bacteria and fungi are capable of utilizing alkanes as a source of carbon and energy. researchgate.net The degradation process is typically aerobic, requiring oxygen. enviro.wiki

The initial step in the aerobic biodegradation of alkanes is catalyzed by enzymes called monooxygenases or hydroxylases. frontiersin.orgnih.gov These enzymes insert an oxygen atom into the alkane molecule, typically at a terminal methyl group, to form a primary alcohol. nih.gov This alcohol is then further oxidized by dehydrogenases to an aldehyde, and subsequently to a carboxylic acid. nih.gov This fatty acid can then be metabolized by the microbial cell through the β-oxidation pathway to generate energy. researchgate.net

The structure of the alkane significantly influences its biodegradability. Branching in alkanes generally reduces the rate of biodegradation compared to their linear counterparts. researchgate.net The methyl groups can cause steric hindrance, making it more difficult for the degradative enzymes to access the carbon chain. Highly branched alkanes, such as pristane, are known to be more recalcitrant than n-alkanes. nih.gov While specific studies on this compound are scarce, its branched structure suggests it would be degraded more slowly than n-nonane.

The rate and extent of biodegradation are controlled by several environmental factors.

Table 3: Environmental Factors Affecting Alkane Biodegradation

| Factor | Optimal Range/Condition | Impact on Biodegradation |

|---|---|---|

| Temperature | 30 - 40°C (mesophilic) | Affects microbial metabolic rates and enzyme activity. researchgate.net |

| pH | 6.0 - 8.0 | Influences enzyme function and nutrient availability. enviro.wikiresearchgate.net |

| Oxygen | Aerobic conditions | Required as an electron acceptor for initial enzymatic attack by oxygenases. enviro.wikibrieflands.com |

| Nutrients | C:N:P ratio ~100:10:1 | Nitrogen and phosphorus are essential for microbial growth and can be limiting factors. ijabbr.comenviro.wiki |

| Bioavailability | Low for long-chain alkanes | Degradation is limited by the low water solubility of hydrocarbons. researchgate.net |

A wide range of microorganisms have been identified as alkane degraders, including species from the genera Rhodococcus, Pseudomonas, Acinetobacter, Aspergillus, and Candida. researchgate.netnih.gov

Q & A

Q. How is the structure of 2,4,4-trimethylhexane determined using spectroscopic methods?

The IUPAC name and structural configuration of this compound can be validated via GC-MS analysis, as demonstrated in phytochemical studies of natural products like Solanum lycopersicum . Canonical SMILES and InChI identifiers (e.g., CC1(CC(CCC1=O)O)C) further aid in computational validation and spectral matching . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for resolving methyl group positions and backbone conformation.

Q. What are the primary challenges in synthesizing derivatives of this compound?

Synthesis of derivatives like 1,6-diisocyanato-2,4,4-trimethylhexane requires precise isomer separation, as mixtures of 2,2,4- and 2,4,4-isomers are common in industrial precursors . Purification via fractional distillation or chromatography is essential to avoid cross-contamination in polyaddition reactions . Catalytic systems (e.g., dibutyl tindilaurate) must be optimized to control reaction kinetics and minimize side products .

Advanced Research Questions

Q. How do isomer ratios (2,2,4- vs. 2,4,4-) influence polymer network properties?

Isomeric composition directly impacts mechanical performance in polyurethane and polyamide networks. For example, star-shaped poly(ε-caprolactone) crosslinked with this compound diisocyanate exhibits higher flexural strength (σ) compared to 2,2,4-rich mixtures due to steric effects on crosslinking density . Dynamic mechanical analysis (DMA) and tensile testing are recommended to quantify modulus variations.

Q. What analytical techniques resolve isomer mixtures of this compound derivatives in complex matrices?

High-resolution GC-MS with polar capillary columns (e.g., DB-5) can separate 2,2,4- and 2,4,4-isomers based on retention times . Computational tools like DFT calculations and molecular docking (e.g., using SMILES O=C=NCCC(CC(CN=C=O)C)(C)C) further differentiate electronic and steric properties . X-ray crystallography is limited due to the liquid state but may apply to crystalline derivatives .

Q. How can researchers design experiments to assess environmental persistence of this compound derivatives?

Ecotoxicity studies should integrate OECD guidelines for hydrolysis, photodegradation, and bioaccumulation. For maritime transport scenarios, evaluate solubility and volatility using the "Maritime Integrated Decision Support System" (MIDSIS-TROCS 4.0) to model spill behavior . Biodegradation assays with Pseudomonas spp. or activated sludge can quantify metabolic pathways .

Methodological Considerations

- Data Contradictions : Discrepancies in isomer ratios reported across studies (e.g., polymer vs. natural product analyses) necessitate rigorous batch documentation and purity assays .

- Safety Protocols : Handling diisocyanate derivatives requires PPE (gloves, masks) and fume hoods to prevent exposure to volatile intermediates .

- Regulatory Compliance : Track CAS numbers (e.g., 28679-16-5 for diisocyanates) and adhere to TSCA or REACH regulations for chemical registration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.